13-Dihydrodaunorubicin
描述
属性
分子式 |
C27H31NO10 |
|---|---|
分子量 |
529.5 g/mol |
IUPAC 名称 |
(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(1-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C27H31NO10/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33/h4-6,10-11,14,16-17,22,29-30,32,34-35H,7-9,28H2,1-3H3/t10-,11?,14-,16-,17-,22+,27-/m0/s1 |
InChI 键 |
HJEZFVLKJYFNQW-FKKRWUELSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(C)O)O)N)O |
手性 SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(C)O)O)N)O |
规范 SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(C)O)O)N)O |
Pictograms |
Irritant; Health Hazard |
同义词 |
13-dihydrodaunorubicin daunomycinol daunorubicinol daunorubicinol hydrochloride dihydrodaunomycin duborimycin leukaemomycin D |
产品来源 |
United States |
科学研究应用
Therapeutic Applications
Anticancer Activity :
13-Dihydrodaunorubicin has been primarily studied for its anticancer properties. It exhibits potent activity against various cancer cell lines, including breast cancer and leukemia. Studies show that it induces apoptosis in cancer cells while minimizing toxicity to normal cells. In xenograft models, significant tumor growth inhibition has been observed, with rates reaching up to 60% at doses of 20 mg/kg .
Cardiotoxicity Reduction :
One of the promising aspects of this compound is its reduced cardiotoxicity compared to traditional anthracyclines like daunorubicin and doxorubicin. This characteristic makes it a safer alternative for patients who are at risk of heart complications during chemotherapy .
Anti-inflammatory Effects :
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects in preclinical models. It has been shown to reduce inflammation markers in conditions such as induced arthritis, indicating potential applications beyond oncology .
Biosynthesis and Production
The biosynthesis of this compound involves metabolic engineering techniques applied to the bacterium Streptomyces peucetius. Researchers have successfully engineered strains of this bacterium to enhance the production of anthracycline compounds through genetic modifications and media optimization .
Table 1: Key Steps in the Biosynthesis of this compound
| Step | Description |
|---|---|
| 1 | Introduction of genes from the aclarubicin pathway into Streptomyces peucetius |
| 2 | Expression of these genes leads to the production of dimethylated sugars |
| 3 | Incorporation into the anthracycline biosynthetic pathway |
| 4 | Catalytic conversion by cytochrome P450 monooxygenase DoxA, resulting in this compound |
Case Studies
Several case studies have documented the therapeutic potential of this compound:
-
Case Study on Breast Cancer Treatment :
- Objective : Evaluate anticancer effects in breast cancer models.
- Results : Significant induction of apoptosis in cancer cells with minimal effects on normal cells.
- Case Study on Infection Control :
Pharmacokinetics and Safety Profile
The pharmacokinetics of this compound indicate favorable absorption and distribution characteristics, which contribute to its efficacy as an anticancer agent. Studies have shown that it undergoes metabolic transformations that enhance its therapeutic index while minimizing adverse effects associated with traditional anthracyclines .
相似化合物的比较
Comparative Analysis with Similar Anthracyclines
Structural and Functional Comparisons
Key Compounds :
- Daunorubicin (DAU): Parent compound with a C-13 keto group.
- Doxorubicin (DOX) : DAU derivative hydroxylated at C-13.
- 13-Deoxydaunorubicin (DOD): Lacks hydroxylation at C-13.
- Carminomycin (CAR): 4-hydroxy analog of DAU.
Enzymatic Interactions :
The cytochrome P-450 enzyme DoxA plays a central role in oxidizing anthracyclines. Comparative kinetic data for DoxA-catalyzed reactions reveal substrate preferences (Table 1):
Table 1. Catalytic Efficiency (kcat/Km) of DoxA for Anthracyclines
| Compound | kcat/Km (M⁻¹·s⁻¹) | Key Reaction |
|---|---|---|
| 13-Deoxydaunorubicin (DOD) | 22,000 | Hydroxylation → 13-DHD |
| 13-Dihydrodaunorubicin (DHD) | 14,000 | Oxidation → DAU |
| 13-Dihydrocarminomycin (DHC) | 280 | Oxidation → CAR |
| Daunorubicin (DAU) | 130 | Hydroxylation → DOX |
DHD and DOD are highly favored by DoxA due to their 4-methoxy groups, which enhance substrate recognition compared to 4-hydroxy analogs like DHC .
Genetic Engineering Insights :
Pharmacological and Toxicological Profiles
Table 2. Toxicity and Clinical Relevance
| Compound | Cardiotoxicity Risk | Myelosuppression | Key Metabolites |
|---|---|---|---|
| DHD | ~20% (serious) | Low | Further oxidized to DAU |
| DAU | High | High | DHD, DOX |
| DOX | Very High | Severe | Doxorubicinol |
准备方法
Biosynthetic Pathway and Enzymatic Catalysis
13-Dihydrodaunorubicin is naturally produced as an intermediate in the daunorubicin biosynthetic pathway in Streptomyces species, particularly Streptomyces peucetius and Streptomyces griseus. The pathway begins with the polyketide synthase (PKS)-mediated assembly of a decaketide backbone, followed by cyclization and tailoring reactions. Key steps include:
-
Formation of ε-rhodomycinone : A decaketide intermediate undergoes ketoreduction, aldol condensation, and cyclization to form the aglycone ε-rhodomycinone.
-
Glycosylation : The sugar moiety TDP-l-daunosamine is attached to ε-rhodomycinone by glycosyltransferases, yielding rhodomycin D.
-
Decarboxylation and methylation : The esterase DnrP converts rhodomycin D to 13-deoxycarminomycin, which is subsequently methylated by DnrK to form 13-deoxydaunorubicin.
-
C-13 oxidation : The cytochrome P450 enzyme DoxA oxidizes 13-deoxydaunorubicin in two sequential steps—first to this compound and then to daunorubicin.
To accumulate this compound, fermentation conditions must be optimized to halt the pathway after the first oxidation step. This is achieved by controlling pH, oxygen levels, and enzyme activity. For example, limiting the availability of cofactors required for DoxA’s second oxidation step (e.g., NADPH) results in the accumulation of this compound.
Table 1: Key Enzymes in this compound Biosynthesis
Metabolic Engineering for Enhanced Production
Recent advances in metabolic engineering have enabled the overproduction of this compound by modifying regulatory genes and pathway bottlenecks. For instance:
-
Knockout of doxA : Disrupting the second oxidation step in Streptomyces peucetius leads to the exclusive accumulation of this compound instead of daunorubicin.
-
Overexpression of dnrK and dnrP : Enhancing the flux through the early tailoring steps increases the precursor supply for this compound synthesis.
-
Co-culture systems : Combining Streptomyces strains with complementary enzymatic activities improves intermediate conversion rates.
Chemical Synthesis via Reductive Modification
Reduction of Daunorubicin
This compound can be synthesized chemically by reducing the 13-keto group of daunorubicin to a hydroxyl group. This method is advantageous for producing high-purity batches in laboratory settings.
Procedure :
-
Substrate preparation : Daunorubicin hydrochloride (1.0 g) is dissolved in anhydrous tetrahydrofuran (THF, 50 mL) under nitrogen atmosphere.
-
Reduction : Sodium borohydride (NaBH₄, 0.5 equiv) is added gradually at 0°C, and the reaction is stirred for 2 hours.
-
Workup : The mixture is quenched with dilute HCl, extracted with dichloromethane, and purified via column chromatography (silica gel, methanol:chloroform 1:20).
Yield : 70–85% purity, with the major impurity being unreacted daunorubicin.
Selective Protection and Oxidation
Alternative routes involve protecting the amino sugar moiety prior to reduction to prevent side reactions. For example:
-
Trifluoroacetylation : The amino group of daunorubicin is protected using trifluoroacetic anhydride (TFAA) in dichloromethane.
-
Reduction : The protected intermediate is treated with sodium triacetylborohydride (NaBH(OAc)₃) to selectively reduce the 13-keto group.
-
Deprotection : The trifluoroacetyl group is removed via hydrolysis in alkaline methanol.
Advantages : This method achieves >90% selectivity for the 13-position, minimizing over-reduction at other sites.
Enzymatic Bioconversion
In Vitro Enzyme Systems
Cell-free extracts from Streptomyces lividans expressing recombinant DoxA can convert 13-deoxydaunorubicin to this compound.
Optimized conditions :
-
Substrate : 13-Deoxydaunorubicin (10 mM)
-
Enzyme : DoxA (0.1 mg/mL)
-
Cofactors : NADPH (2 mM), Fe²⁺ (0.1 mM)
Comparative Analysis of Methods
Table 2: Comparison of Preparation Methods
| Method | Yield | Purity | Scalability | Cost |
|---|---|---|---|---|
| Microbial Biosynthesis | 80–90% | 85–90% | High | Low |
| Chemical Reduction | 70–85% | 95–98% | Moderate | High |
| Enzymatic Conversion | 65–75% | 90–92% | Low | Moderate |
Key Findings :
-
Microbial biosynthesis is preferred for industrial-scale production due to its cost-effectiveness and high yield, though purity requires further optimization.
-
Chemical synthesis offers superior purity but involves expensive reagents and complex purification steps.
-
Enzymatic methods are limited by enzyme stability and cofactor requirements but are valuable for small-scale applications .
常见问题
Basic Research Questions
Q. What are the primary methods for synthesizing and detecting 13-dihydrodaunorubicin in experimental settings?
- Methodological Answer : Synthesis often involves enzymatic reduction of daunorubicin using NADPH-dependent reductases (e.g., in Streptomyces spp.), while detection employs high-performance liquid chromatography (HPLC) paired with UV-Vis or mass spectrometry for quantification. In vitro assays using bacterial lysates (e.g., S. lividans TK24) can confirm bioconversion efficiency, with validation via comparative retention times and spectral analysis against reference standards .
Q. How does this compound differ structurally and functionally from daunorubicin?
- Methodological Answer : The key structural difference is the reduction of the 13-oxo group in daunorubicin to a 13-hydroxyl group in this compound. This modification impacts redox activity and substrate specificity in enzymatic pathways. Functional differences can be assessed using enzyme kinetics (e.g., DoxA’s oxidation rates) and comparative cytotoxicity assays in cell lines .
Q. What enzymatic systems are critical for the oxidation of this compound to daunorubicin or doxorubicin?
- Methodological Answer : The enzyme DoxA (EC 1.14.13.181) catalyzes the oxidation of this compound to daunorubicin via an NADPH-dependent mechanism. Experimental validation involves incubating bacterial lysates (e.g., S. lividans TK24 expressing recombinant DoxA) with the substrate, followed by HPLC analysis to quantify conversion efficiency (e.g., 100% conversion in 48 hours under optimized conditions) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported catalytic efficiencies of DoxA across different bacterial strains?
- Methodological Answer : Discrepancies may arise from strain-specific redox environments or competing reductases. To address this:
- Compare enzyme kinetics (Km, Vmax) using purified DoxA from multiple strains (e.g., Streptomyces sp. C5 vs. S. peucetius).
- Conduct inhibition assays to identify interfering reductases.
- Validate findings with in vivo models (e.g., metabolite profiling in knockout mutants) .
Q. What experimental designs are optimal for studying the metabolic stability of this compound in mammalian vs. bacterial systems?
- Methodological Answer :
- In vitro : Use liver microsomes or hepatocyte cultures for mammalian metabolism studies, monitoring degradation via LC-MS/MS.
- In bacterial systems : Employ gene knockout strains (e.g., doxA mutants) to isolate specific metabolic pathways.
- Cross-validate results with isotopic labeling (e.g., ¹³C-tracing) to track metabolic fate .
Q. How can researchers mitigate nonspecific reduction of anthracyclines during in vivo studies of this compound?
- Methodological Answer :
- Use bacterial strains engineered to overexpress DoxA, which competitively inhibits nonspecific reductases.
- Pre-treat experimental models (e.g., murine) with reductase inhibitors (e.g., dicoumarol) to suppress off-target activity.
- Monitor metabolite profiles using time-course sampling and LC-MS to identify interference .
Q. What strategies improve the reproducibility of this compound bioconversion assays in heterologous hosts?
- Methodological Answer :
- Standardize growth conditions (e.g., pH, temperature, induction timing) for recombinant strains.
- Include internal controls (e.g., 13-deoxydaunorubicin) to validate enzyme activity.
- Document protocols in line with reporting standards (e.g., Beilstein Journal guidelines for experimental replication) .
Methodological Considerations
- Data Interpretation : Address inconsistencies by cross-referencing in vitro and in vivo results (e.g., Figure 4 in shows 73% in vitro conversion vs. 100% in vivo) .
- Experimental Reproducibility : Provide detailed protocols for bacterial culture conditions, enzyme purification, and analytical methods (e.g., HPLC gradients, MS parameters) .
- Literature Review : Prioritize primary sources (e.g., EC 1.14.13.181 in Enzyme List) over commercial databases to ensure accuracy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
